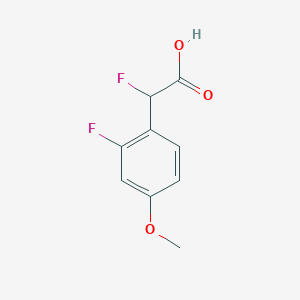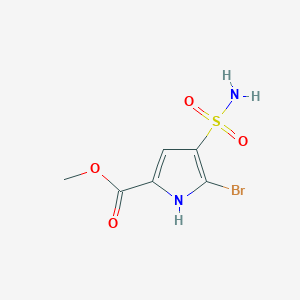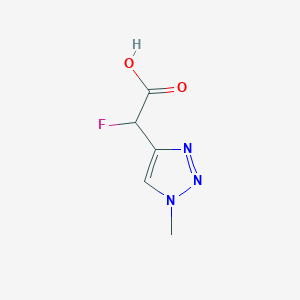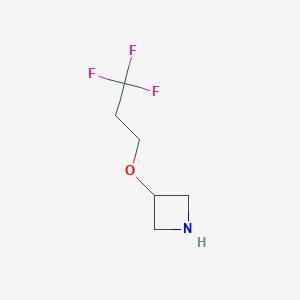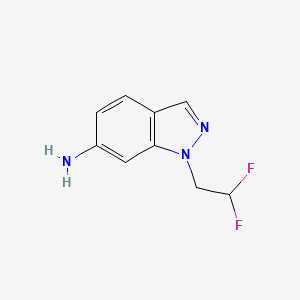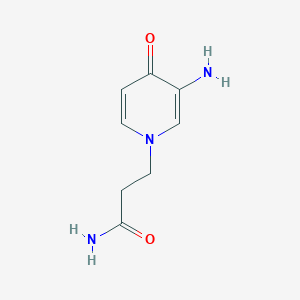
3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanamide typically involves the reaction of 3-aminopyridin-2-ones with appropriate reagents. One common method involves the interaction of 1,3-diketones with chloroacetamide to produce N-(3-oxoalkenyl)chloroacetamides. These intermediates are then heated with an excess of pyridine in ethanol or butanol to form pyridin-2-ones, which are subsequently reacted with hydrazine hydrate to yield 3-aminopyridin-2-ones . The final step involves the reaction of these 3-aminopyridin-2-ones with appropriate reagents to form this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization can ensure the high purity of the final product .
化学反应分析
Types of Reactions
3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce hydroxyl derivatives .
科学研究应用
3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanamide has several scientific research applications:
作用机制
The mechanism of action of 3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their catalytic activity. Additionally, it can interact with receptors and modulate their signaling pathways, leading to various biological effects .
相似化合物的比较
Similar Compounds
3-Aminopyridin-2-ones: These compounds share a similar pyridine ring structure with an amino group at the 3-position.
4-Oxo-1,4-dihydropyridine-3-carboxylates: These compounds have a similar 4-oxo-1,4-dihydropyridine core structure.
2-Amino-3-(3-hydroxy-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid: This compound has a similar pyridine ring structure with additional functional groups.
Uniqueness
3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C8H11N3O2 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC 名称 |
3-(3-amino-4-oxopyridin-1-yl)propanamide |
InChI |
InChI=1S/C8H11N3O2/c9-6-5-11(3-1-7(6)12)4-2-8(10)13/h1,3,5H,2,4,9H2,(H2,10,13) |
InChI 键 |
PWQASDGYPITQGU-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=C(C1=O)N)CCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


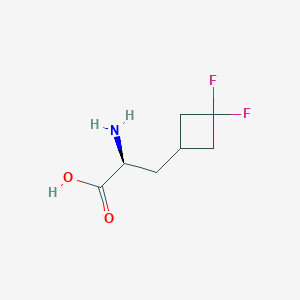

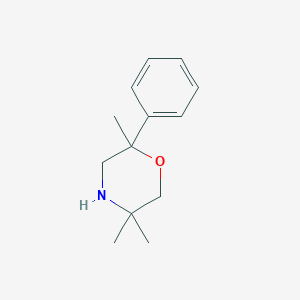
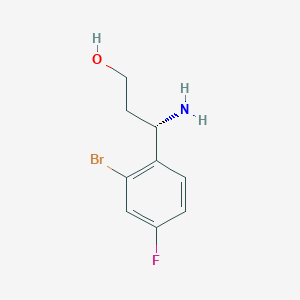
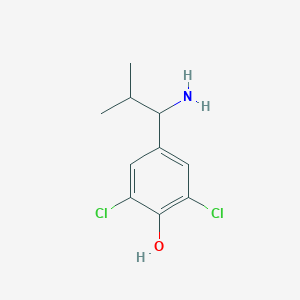
![3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol](/img/structure/B13068893.png)
![2-Ethyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068897.png)
